2-Fluoro-3-nitroaniline
Overview
Description
2-Fluoro-3-nitroaniline is a chemical compound that has been synthesized by the partial reduction of 2-fluoro-1,3-dinitrobenzene. It is a compound of interest due to its potential applications in various fields of chemistry and materials science. The synthesis and characterization of this compound, as well as its derivatives, have been the subject of several studies, indicating its importance in organic synthesis and potential use as an intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of 2-fluoro-3-nitroaniline has been reported to involve the partial reduction of 2-fluoro-1,3-dinitrobenzene. This process leads to the formation of 2-fluoro-3-nitroaniline, while the total reduction of the same starting material yields 2-fluoro-1,3-phenylenediamine. The synthesis of related fluorinated compounds has been explored through various methods, including Rh(III)-catalyzed α-fluoroalkenylation of N-nitrosoanilines and radical nitration-debromination of α-bromo-α-fluoroalkenes, demonstrating the versatility of fluorinated nitro compounds as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-fluoro-3-nitroaniline and related compounds has been investigated using NMR spectroscopy. The reported NMR parameters for 2-fluoro-3-nitroaniline, along with other fluorinated nitro compounds, provide valuable information on the electronic environment of the molecule, which is crucial for understanding its reactivity and interactions with other chemical species .
Chemical Reactions Analysis
2-Fluoro-3-nitroaniline can undergo various chemical reactions, leveraging its nitro and amino functional groups. The photoreaction of related compounds, such as 2-fluoro-4-nitroanisole, with amines has been studied, revealing dual mechanistic pathways involving different triplet excited states. These findings suggest that 2-fluoro-3-nitroaniline may also participate in similar photochemical processes, which could be exploited in synthetic applications . Additionally, the synthesis of fluorinated bicyclic nitroso acetals from fluoronitroalkenes indicates the potential of 2-fluoro-3-nitroaniline derivatives to serve as precursors in complex cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-3-nitroaniline are closely related to its molecular structure. The presence of both electron-withdrawing nitro and electron-donating amino groups creates a unique electronic profile that influences its physical properties, such as solubility and melting point, as well as its chemical reactivity. The synthesis of related compounds, such as 3-fluoro-4-nitrophenol, involves steps like diazotization and nitration, which could also be applicable to 2-fluoro-3-nitroaniline, highlighting the compound's reactivity and potential for further functionalization .
Scientific Research Applications
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Co-crystals of caffeine with substituted nitroanilines and nitrobenzoic acids: Structure–mechanical property and thermal studies
- Application Summary : 2-Fluoro-3-nitroaniline is used in the synthesis of new co-crystals of caffeine with some halogenated nitroanilines and two nitrobenzoic acids . These co-crystals adopt a range of structures, namely two-dimensional (2D) flat layer, corrugated layer and 3D interlocked structures .
- Methods of Application : The co-crystals are characterized by single crystal X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis and infrared spectroscopy .
- Results or Outcomes : The series of crystals allowed the establishment of a structure–mechanical property relationship by using a simple mechanical deformation (qualitative) method .
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Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite
- Application Summary : A Ni-doped ZnWO4 mixed metal tungstate nanocomposite material was synthesized by the hydrothermal method and explored as a sensor for the fluorometric determination of p-nitroaniline (p-NA) .
- Methods of Application : Transmission electron microscopy (TEM) was used for the elucidation of the optimized particle diameter. Scanning electron microscopy (SEM) was employed to observe the surface morphological changes in the material during the solid-state reactions .
- Results or Outcomes : The material showed remarkably high sensitivity towards p-NA in a concentration range of 25–1000 μM, and the limit of detection (LOD) value was found to be 1.93 × 10 −8 M for ZnWO4, 2.17 × 10 −8 M for NiWO4, and 2.98 × 10 −8 M for ZnNiWO4, respectively .
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Synthesis of ortho-Phenylenediamine
- Application Summary : 2-Fluoro-3-nitroaniline can be used as a precursor in the synthesis of ortho-phenylenediamine .
- Methods of Application : The specific methods of synthesis would depend on the reaction conditions and other reagents used. Typically, this involves a series of organic reactions including nitration, reduction, and diazotization .
- Results or Outcomes : The outcome of this process is the production of ortho-phenylenediamine, which is a useful compound in the synthesis of various dyes and pharmaceuticals .
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Preparation of Vat Dyes
- Application Summary : 2-Fluoro-3-nitroaniline can be used in the preparation of vat dyes . Vat dyes are a class of dyes that are applied to fibers in a reduced, soluble form and then oxidized to the insoluble form in the fiber .
- Methods of Application : The specific methods of preparation would depend on the type of vat dye being synthesized. This typically involves a series of organic reactions including condensation, cyclization, and oxidation .
- Results or Outcomes : The outcome of this process is the production of vat dyes, which are used in the dyeing of textiles due to their excellent colorfastness properties .
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Synthesis of Benzotriazoles
- Application Summary : 2-Fluoro-3-nitroaniline can be used in the synthesis of chemicals called benzotriazoles . Benzotriazoles have various applications in different fields such as corrosion inhibitors, ultraviolet light absorbers, and pharmaceuticals .
- Methods of Application : The specific methods of synthesis would depend on the reaction conditions and other reagents used. Typically, this involves a series of organic reactions .
- Results or Outcomes : The outcome of this process is the production of benzotriazoles, which are useful compounds in various industries .
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Preparation of Chemicals for Photography
- Application Summary : 2-Fluoro-3-nitroaniline can be used to make chemicals that keep photos from fogging up . These chemicals are important in the development process of photographic films .
- Methods of Application : The specific methods of preparation would depend on the type of chemical being synthesized. This typically involves a series of organic reactions .
- Results or Outcomes : The outcome of this process is the production of chemicals that are used in the photography industry to improve the quality of developed photos .
Safety And Hazards
properties
IUPAC Name |
2-fluoro-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFSHIJLJGVNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175660 | |
Record name | 2-Fluoro-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-nitroaniline | |
CAS RN |
21397-11-5 | |
Record name | 2-Fluoro-3-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21397-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021397115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-3-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FLUORO-3-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PQS6K834H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.